molecular formula C18H18N4O4S B2739818 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034462-46-7

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2739818
CAS No.: 2034462-46-7
M. Wt: 386.43
InChI Key: YZUQPALGFVRWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic small molecule designed for research into targeting protein-protein interactions (PPIs), specifically the Keap1-Nrf2 pathway . This pathway is a recognized therapeutic target for the prevention and treatment of oxidative stress-related chronic inflammatory diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The compound is a non-covalent, direct inhibitor that competitively binds to the Nrf2 site on Keap1, thereby disrupting the Keap1-Nrf2 interaction . This mechanism stabilizes the Nrf2 transcription factor, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the upregulation of cytoprotective genes like heme oxygenase-1 (Ho-1) and NAD(P)H:quinone oxidoreductase 1 (Nqo1) . The molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety, a scaffold present in other investigated sulfonamide compounds . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22-12-15(11-20-22)14-6-13(8-19-10-14)9-21-27(23,24)16-2-3-17-18(7-16)26-5-4-25-17/h2-3,6-8,10-12,21H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUQPALGFVRWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a unique structure comprising:

  • Pyrazole ring : Known for its role in various pharmacological activities.
  • Pyridine ring : Often associated with biological activity due to its electron-withdrawing properties.
  • Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's stability and reactivity.
  • Sulfonamide group : Imparts antibacterial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways critical for cellular functions.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial growth through interference with folate metabolism. Studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. The pyrazole derivatives have been linked to the induction of apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds structurally similar to this one have been investigated for their ability to inhibit tumor growth in vitro and in vivo.

Anti-inflammatory Effects

The compound’s potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives are often explored as non-steroidal anti-inflammatory drugs (NSAIDs), targeting cyclooxygenase enzymes involved in the inflammatory response. In vitro studies have indicated that related compounds can effectively reduce pro-inflammatory cytokine production.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

Study FocusFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range.
Cytotoxicity Exhibited selective cytotoxicity against cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values indicating potential therapeutic relevance.
Mechanistic Insights Identified as an inhibitor of key metabolic enzymes involved in nucleotide synthesis, leading to impaired DNA replication in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s pyrazole-pyridine linkage contrasts with the thiophene-isoindolinyl group in Compound 73 and the pyrazolopyrimidine core in Example 56 .

Synthetic Efficiency : Compound 73 achieved a 78% yield via sulfonylation of an amine intermediate , whereas Example 56 reported a lower yield (33%), possibly due to the complexity of its boronic acid coupling step.

Molecular Weight : The target compound’s molecular weight is likely lower than Example 56’s 603.0 g/mol, suggesting differences in pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.